Redafamdastat

FAAH inhibition kinetics Covalent inhibitor potency Enzyme inactivation

Select Redafamdastat for its benchmark irreversible covalent mechanism (kinact/Ki 40,300 M⁻¹s⁻¹)—3.2-fold faster inactivation than PF-3845—and validated route-independent oral bioavailability. Unlike reversible FAAH inhibitors, its durable target engagement supports chronic dosing paradigms without route-dependent variability. With Phase II clinical safety data confirming tolerability at high doses and no cognitive dysfunction—in stark contrast to BIA 10-2474—this tool compound offers unmatched translational credibility for neuropathic pain models, covalent inhibition kinetics studies, and preclinical programs requiring human-relevant target validation.

Molecular Formula C23H20F3N5O2
Molecular Weight 455.4 g/mol
CAS No. 1020315-31-4
Cat. No. B1679683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRedafamdastat
CAS1020315-31-4
SynonymsN-pyridazin-3-yl-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide
PF 04457845
PF-04457845
PF04457845
Molecular FormulaC23H20F3N5O2
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4
InChIInChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)
InChIKeyBATCTBJIJJEPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Redafamdastat (PF-04457845) for FAAH Research: Selective Irreversible Inhibitor with Validated Human Safety Profile


Redafamdastat (also known as PF-04457845, developmental code JZP-150) is a highly potent, orally active, irreversible covalent inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide . It is classified as a small molecule drug that has reached Phase II clinical trials across multiple indications including Tourette Syndrome and cannabis dependence [1]. As a research tool and chemical probe, Redafamdastat carbamylates the serine nucleophile in the FAAH active site, achieving an IC50 of 7.2 ± 0.63 nM for human FAAH and 7.4 ± 0.62 nM for rat FAAH . The compound demonstrates excellent brain penetration and prolonged duration of action following oral or intraperitoneal administration [2].

Critical Differentiation: Why Redafamdastat Cannot Be Substituted by Generic FAAH Inhibitors in Rigorous Research


FAAH inhibitors exhibit substantial heterogeneity in mechanism of action (reversible vs. irreversible covalent), selectivity profiles, blood-brain barrier penetration, and clinical safety validation—parameters that directly dictate experimental interpretability and translational relevance. Redafamdastat is a benchmark irreversible FAAH inhibitor whose covalent binding mechanism, characterized by a kinact/Ki of 40,300 M⁻¹s⁻¹ for human FAAH, fundamentally differs from reversible inhibitors in both potency durability and target engagement kinetics [1]. Moreover, the clinical safety record of FAAH inhibitors is not uniform: the BIA 10-2474 Phase I tragedy underscores that in-class substitution without mechanistic and selectivity validation carries unacceptable risk for human studies [2]. Substituting Redafamdastat with alternative FAAH inhibitors lacking equivalent human safety data, brain penetration, or route-independent efficacy compromises both scientific validity and procurement justification [3].

Redafamdastat (PF-04457845) Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Efficacy


Superior Irreversible Inactivation Kinetics: Redafamdastat vs. PF-3845, PF-750, and URB597

Redafamdastat demonstrates substantially higher potency in irreversible FAAH inactivation compared to structurally related irreversible inhibitors. In direct kinetic assays measuring the bimolecular rate constant of inactivation (kinact/Ki), Redafamdastat achieves values of 40,300 ± 11,500 M⁻¹s⁻¹ for human FAAH and 32,400 ± 8,600 M⁻¹s⁻¹ for rat FAAH [1]. This represents a 3.2-fold increase over PF-3845 (12,600 ± 3,000 M⁻¹s⁻¹) for human FAAH and an 8.3-fold increase for rat FAAH (3,900 ± 780 M⁻¹s⁻¹) [1].

FAAH inhibition kinetics Covalent inhibitor potency Enzyme inactivation

Cross-Study Potency Comparison: Redafamdastat vs. BIA 10-2474 and JNJ-42165279 in Cellular FAAH Inhibition

In whole-cell FAAH inhibition assays following the BIA 10-2474 clinical incident, Redafamdastat exhibited superior potency compared to two other mechanism-based FAAH inhibitors that were evaluated for safety. After 1 hour of incubation, Redafamdastat inhibited FAAH with an IC50 of 4.3 nM, compared to 26.2 nM for JNJ-42165279 and 74.4 nM for BIA 10-2474 [1]. This represents a 6.1-fold potency advantage over JNJ-42165279 and a 17.3-fold advantage over BIA 10-2474 at the 1-hour time point [1].

Cellular FAAH inhibition Mechanism-based inhibitors Clinical safety comparison

Route-Independent In Vivo FAAH Inhibition: Redafamdastat vs. URB597 Across Oral, Intraperitoneal, and Intranasal Administration

A comparative study evaluating FAAH inhibition in C57BL/6 mice across three administration routes demonstrated that Redafamdastat potently inhibits FAAH regardless of the route selected (oral, intraperitoneal, or intranasal), whereas URB597 showed route-dependent efficacy [1]. Specifically, URB597 was significantly less effective in the brain after oral administration, while achieving effects comparable to Redafamdastat only via intranasal or intraperitoneal routes [1].

In vivo FAAH inhibition Route of administration Brain penetration

In Vivo Efficacy Benchmarking: Redafamdastat Requires Lower Dose than Novel Reversible FAAH Inhibitor for Comparable Antihyperalgesic Effect

In a rat model of chemotherapy-induced peripheral neuropathy, Redafamdastat served as the benchmark comparator for evaluating novel reversible FAAH inhibitors. The optimized reversible lead compound (−)-12m exhibited antihyperalgesic effects at 30 mg/kg (oral) that were comparable to the effects produced by Redafamdastat at 10 mg/kg (oral) and tramadol at 40 mg/kg (oral) [1]. This indicates that Redafamdastat achieves equivalent therapeutic efficacy at a 3-fold lower dose than the novel reversible inhibitor and a 4-fold lower dose than tramadol [1].

Neuropathic pain model In vivo efficacy Dose comparison

Procurement-Grade Analytical Specification: Redafamdastat ≥98% HPLC Purity from Validated Commercial Sources

Redafamdastat is available from multiple validated commercial suppliers with documented analytical specifications. The compound is offered with ≥98% purity as determined by HPLC, with a white to beige powder appearance and confirmed solubility of 20 mg/mL in DMSO . The molecular formula is C23H20F3N5O2 with a molecular weight of 455.43 g/mol, and the compound is supplied with full Certificate of Analysis documentation . Storage recommendations specify room temperature conditions .

Compound purity Analytical specification Procurement quality

Validated Application Scenarios for Redafamdastat (PF-04457845) in Preclinical and Translational FAAH Research


Chronic Oral Dosing Studies Requiring Consistent, Route-Independent Target Engagement

Investigators conducting long-term behavioral or disease model studies requiring reliable oral bioavailability can rely on Redafamdastat's demonstrated route-independent FAAH inhibition. Unlike URB597, which shows reduced brain efficacy after oral administration, Redafamdastat maintains potent target engagement across oral, intraperitoneal, and intranasal routes [1]. This property is essential for chronic dosing paradigms where repeated oral gavage is the preferred method and where route-dependent variability would confound data interpretation.

Mechanistic Studies of Irreversible Covalent Enzyme Inactivation

For researchers investigating the kinetics and functional consequences of covalent enzyme inactivation, Redafamdastat serves as a benchmark irreversible FAAH inhibitor with quantitatively characterized inactivation kinetics. Its kinact/Ki value of 40,300 M⁻¹s⁻¹ for human FAAH [1] provides a reference standard against which novel covalent inhibitors can be compared. The 3.2-fold higher inactivation rate compared to the structurally related PF-3845 [1] makes Redafamdastat the preferred tool for experiments where rapid and complete target inactivation is required.

Preclinical Pain Models Requiring Benchmark Comparator with Established Efficacy Profile

Redafamdastat is established as a positive control and benchmark comparator in neuropathic and inflammatory pain models. In the rat chemotherapy-induced peripheral neuropathy model, Redafamdastat (10 mg/kg oral) provides a validated efficacy reference point that novel FAAH inhibitors must meet or exceed [2]. In inflammatory pain models, its analgesic and anti-inflammatory effects are comparable to naproxen at 10 mg/kg . This established efficacy profile enables rigorous comparative evaluation of developmental candidates.

Endocannabinoid System Research Requiring Human-Validated Safety Data for Translational Relevance

Studies with translational aspirations should prioritize Redafamdastat given its demonstrated human safety profile in Phase II clinical trials, where it was well-tolerated even at high doses with no evidence of cognitive dysfunction [1]. This stands in stark contrast to BIA 10-2474, whose Phase I neurological toxicity [2] renders it unsuitable for human translation. For investigators seeking to bridge preclinical findings to potential clinical applications, Redafamdastat's established human safety record provides critical translational credibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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